1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone
Overview
Description
“1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone”, has been found1. This compound has an empirical formula of C15H14O3 and a molecular weight of 242.271.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone”. However, a related compound, a series of 1,2,3-triazole-linked pyrazoline analogues, were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium2.Molecular Structure Analysis
The molecular structure of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” is not readily available. However, the related compound “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” has a SMILES string representation of O=C©C1=C(O)C=CC(OCC2=CC=CC=C2)=C11.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone”. However, a related compound, a series of 1,2,3-triazole-linked pyrazoline analogues, were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” are not readily available. However, a related compound, “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone”, is a solid at room temperature4.Scientific Research Applications
Antimicrobial Activity
- Synthesis and antimicrobial properties : 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone and its derivatives have been synthesized for evaluating their potential antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties, making them of interest in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).
Synthesis and Characterization
- Efficient synthesis methods : Research has focused on developing efficient synthesis methods for bis(1H-indol-3-yl)ethanones, highlighting their potential in various scientific applications. These synthesis methods offer advantages like short reaction times and high yields, underscoring their industrial and research relevance (Mosslemin & Movahhed, 2012).
Biological Evaluation
- Anti-inflammatory and analgesic properties : Derivatives of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to the understanding of their potential therapeutic applications in treating inflammation and pain (Rehman, Saini, & Kumar, 2022).
Neuroprotective Agents
- Treatment of neurodegenerative diseases : Some indole derivatives, including 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone, have been studied for their potential as neuroprotective agents. They exhibit properties like binding to the NMDA receptor and antioxidant capabilities, making them candidates for treating neurodegenerative diseases (Buemi et al., 2013).
Molecular Modeling Studies
- COX-2 enzyme inhibition : Molecular modeling studies have been conducted on 1-(1H-indol-1-yl)ethanone derivatives, including 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone, to evaluate their effects on the COX-2 enzyme. This research is significant for the development of new nonsteroidal anti-inflammatory drugs (Kumar et al., 2022).
Safety And Hazards
The safety and hazards of “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” are not known. However, it’s important to handle all chemicals with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes56.
Future Directions
The future directions for “1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone” are not known. However, it’s worth noting that the compound is being sold for research purposes7, suggesting that it may have potential applications in scientific research.
Please note that this information is based on the available data and there may be additional information that is not included here. Always consult with a qualified professional or refer to the appropriate safety data sheets (SDS) for complete information.
properties
IUPAC Name |
1-(5-phenylmethoxy-1H-indol-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-8-7-14(9-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSRUDXIZVZVAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627907 | |
Record name | 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone | |
CAS RN |
93315-84-5 | |
Record name | 1-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.